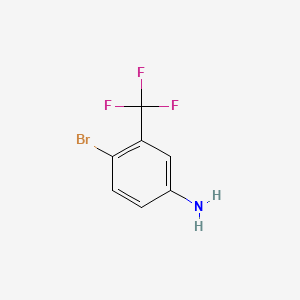

4-Bromo-3-(trifluoromethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88332. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNISOAUPSJDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192540 | |

| Record name | 4-Bromo-alpha,alpha,alpha-trifluoro-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-36-2 | |

| Record name | 4-Bromo-3-(trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-alpha,alpha,alpha-trifluoro-m-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 393-36-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-alpha,alpha,alpha-trifluoro-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-α,α,α-trifluoro-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-(trifluoromethyl)aniline

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-3-(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and logical process visualizations.

Physical and Chemical Properties

This compound is a substituted aniline (B41778) derivative with the molecular formula C₇H₅BrF₃N.[1][2][3] It is a solid at room temperature, appearing as a white to off-white or slightly yellow crystalline substance.[1][4][5]

The following table summarizes the key physical properties of this compound based on available literature and safety data sheets.

| Property | Value | Source |

| CAS Number | 393-36-2 | [1][2] |

| Molecular Formula | C₇H₅BrF₃N | [1][2][3] |

| Molecular Weight | 240.02 g/mol | [1][2][3] |

| Melting Point | 47-49 °C | [1][2][6][7] |

| Boiling Point | 81-84 °C at 0.5 mmHg | [1][2][6][7] |

| Density | 1.697 g/cm³ at 20 °C | [4] |

| Refractive Index | ~1.532 (estimate) | [1][7] |

| Solubility | Soluble in Methanol | [1][7] |

| Water: 0.811 - 0.923 g/L at 30 °C | [4] | |

| pKa | 2.67 ± 0.10 (Predicted) | [1][7] |

| LogP | 2.7 at 30 °C | [7] |

| Flash Point | >110 °C (>230 °F) | [1][2][7] |

| Appearance | White to Orange to Green Solid:crystalline | [1] |

Experimental Protocols

The determination of the physical properties listed above follows standard laboratory procedures. While specific experimental reports for this compound are not detailed in the search results, the general methodologies are well-established.

1. Melting Point Determination: The melting point is typically determined using a capillary melting point apparatus. A small, powdered sample of this compound is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the sample melts is recorded.

2. Boiling Point Determination: The boiling point is determined under reduced pressure to prevent decomposition. A small quantity of the compound is heated in a distillation apparatus connected to a vacuum pump. The temperature at which the liquid boils and its vapor pressure equals the applied pressure is recorded.

3. Synthesis of this compound: A common synthetic route involves the bromination of 3-(trifluoromethyl)aniline (B124266).

-

General Procedure: To a solution of 3-(trifluoromethyl)aniline in a suitable solvent such as N,N-dimethylformamide (DMF), a solution of N-Bromosuccinimide (NBS) in DMF is added dropwise.[8] The reaction mixture is stirred at room temperature for a specified period.[8] After the reaction is complete, the mixture is diluted with an organic solvent like ethyl acetate (B1210297) and washed with brine.[8] The organic phase is then dried, filtered, and concentrated to yield the crude product, which can be further purified by crystallization.[8]

Another described synthesis involves the hydrogenation of 2-bromo-5-nitrobenzotrifluoride (B1266209).[1][6][8]

-

Procedure: 2-bromo-5-nitrobenzotrifluoride is mixed with methanol, a Raney Ni catalyst, and piperazine (B1678402) in a high-pressure hydrogenation reactor.[1][6][8] The reactor is purged with hydrogen, and the reaction proceeds under hydrogen pressure at an elevated temperature.[1][6][8] Upon completion, the mixture is cooled, and the catalyst is filtered off. The solvent is removed under reduced pressure, and the final product is obtained by distillation.[1][6][8]

Visualizations

The following diagrams illustrate the logical workflow of the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound CAS#: 393-36-2 [m.chemicalbook.com]

- 2. 4-溴-3-(三氟甲基)苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 393-36-2 [chemicalbook.com]

- 7. 393-36-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)aniline (CAS: 393-36-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-(trifluoromethyl)aniline, a key building block in medicinal chemistry and organic synthesis. This document collates its physicochemical properties, detailed synthesis protocols, significant applications, spectroscopic data, and safety information.

Physicochemical Properties

This compound is a substituted aniline (B41778) derivative with a bromine atom and a trifluoromethyl group on the benzene (B151609) ring.[1][2] These substitutions significantly influence its reactivity and utility as a chemical intermediate. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 393-36-2 | [3][4][5] |

| Molecular Formula | C₇H₅BrF₃N | [1][3][5] |

| Molecular Weight | 240.02 g/mol | [1][4][6] |

| Appearance | White to off-white or slightly yellow crystalline solid | [3][5][7] |

| Melting Point | 47-49 °C (lit.), 51 °C, 55-56 °C | [3][4][5] |

| Boiling Point | 81-84 °C at 0.5 mmHg (lit.), 104-108 °C at 5 Torr | [4][5][8] |

| Density | 1.697 g/cm³ at 20 °C, 1.7±0.1 g/cm³ | [3][5] |

| Solubility | In water: 0.823 g/L at 30 °C | [3] |

| logP | 2.7 (HPLC method) at 30 °C | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |

| Refractive Index | 1.522 | [5] |

| InChI Key | YGNISOAUPSJDJE-UHFFFAOYSA-N | [4][6] |

| SMILES | Nc1ccc(Br)c(c1)C(F)(F)F | [4] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. The choice of method often depends on the starting materials and desired scale.

Method 1: Bromination of 3-(Trifluoromethyl)aniline (B124266)

A common and direct approach involves the electrophilic bromination of 3-(trifluoromethyl)aniline. N-Bromosuccinimide (NBS) is a frequently used brominating agent for this transformation.

Experimental Protocol:

To a solution of 3-(trifluoromethyl)aniline (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), a solution of NBS (1.0 equivalent) in the same solvent is added dropwise at room temperature (20 °C).[9] The reaction mixture is stirred for approximately 3 hours, and the progress is monitored by an appropriate technique like LC-MS.[9] Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a brownish solid.[9] This method typically results in yields of 90-92%.[9]

Method 2: Reduction of 2-Bromo-5-nitrobenzotrifluoride (B1266209)

Another efficient synthesis involves the reduction of the nitro group of 2-Bromo-5-nitrobenzotrifluoride.

Experimental Protocol:

In a high-pressure hydrogenation reactor, 2-bromo-5-nitrobenzotrifluoride is dissolved in methanol (B129727).[8][9] A catalytic amount of Raney Nickel and a small quantity of piperazine (B1678402) are added to the solution.[8][9] The reactor is sealed, and the air is replaced with hydrogen gas. The hydrogenation is carried out at a pressure of 0.8-1.0 MPa and a temperature of 80-90 °C until hydrogen consumption ceases.[8][9] After cooling, the catalyst is removed by filtration. The methanol and water are removed by distillation under reduced pressure, and the final product is obtained by simple distillation, yielding a pale yellow liquid with a purity of approximately 95% and a yield of up to 98.8%.[8][9]

Caption: Synthetic routes to this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[7] Its trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromo and amino groups provide reactive handles for further chemical modifications.

Intermediate in the Synthesis of Enzalutamide

A significant application of this compound is as a key intermediate in the synthesis of Enzalutamide (trade name Xtandi), a non-steroidal antiandrogen used in the treatment of prostate cancer.[7] Enzalutamide functions by inhibiting androgen receptor signaling.[7] The synthesis involves converting this compound into 4-isocyano-2-(trifluoromethyl)benzonitrile, a crucial precursor to the final drug molecule.[7]

Caption: Role as an intermediate in Enzalutamide synthesis.

Precursor for Sphingosine-1-Phosphate Receptor Agonists

This aniline derivative is also used in the preparation of AUY954, an aminocarboxylate analog of FTY720.[4][8][10] AUY954 is a potent and monoselective agonist of the sphingosine-1-phosphate receptor 1 (S1P₁), which plays a role in immune cell trafficking.[8][10]

Synthesis of Biologically Active Scaffolds

Derivatives of this compound have been investigated for their biological activities. For instance, pyrazole (B372694) derivatives incorporating this moiety have shown potent antibacterial activity, particularly against Gram-positive bacteria.[11] The presence of both the bromo and trifluoromethyl groups on the aniline ring appears to contribute significantly to the antimicrobial efficacy.[11]

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

| Spectrum Type | Data | Reference |

| ¹H NMR (CDCl₃, δ, ppm) | 7.52 (d, J=8.4Hz, 1H), 6.99 (d, J=2Hz, 1H), 6.88 (d, d, J=2Hz, J=8.4Hz, 1H), 4.31 (br, s, 2H) | [12] |

| ¹³C NMR (CDCl₃, δ, ppm) | 144.5, 133.1, 130.9, 123.9, 115.6, 112.4, 111.9 | [12] |

| ¹⁹F NMR (CDCl₃, δ, ppm) | -62.9 | [12] |

| Mass Spectrum (EI, m/z) | 238.96 (100%), 240.96 (97%) | [12] |

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used. ChemicalBook provides access to various NMR spectra for this compound.[13]

Safety and Handling

This compound is classified as hazardous and requires careful handling.

Hazard Classifications:

-

Specific target organ toxicity – repeated exposure (Category 2)[3][4]

-

Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2[3][4]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[3][14] Avoid breathing dust, fume, gas, mist, vapors, or spray.[3] Do not eat, drink, or smoke when using this product.[3] Wash hands and any exposed skin thoroughly after handling.[3][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[3][4] A dust mask (type N95 or equivalent) is recommended.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][14] Store locked up.[3]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[3][14] If on skin, wash with plenty of soap and water.[3][14] If swallowed, get emergency medical help immediately.[3] If inhaled, move the person to fresh air.[14]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[3][4][14]

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 393-36-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. 4-ブロモ-3-(トリフルオロメチル)アニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. This compound | 393-36-2 [chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 13. This compound(393-36-2) 1H NMR [m.chemicalbook.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Amino-2-bromobenzotrifluoride and Its Alternative Names

This technical guide provides a comprehensive overview of the chemical compound 5-Amino-2-bromobenzotrifluoride, with a primary focus on its various alternative names and key chemical identifiers. This information is crucial for researchers, scientists, and professionals in drug development to ensure accurate identification and sourcing of this compound.

Nomenclature and Chemical Identifiers

The compound known as 5-Amino-2-bromobenzotrifluoride is a substituted aniline (B41778) derivative that is widely used as a building block in organic synthesis. Due to different naming conventions (IUPAC, common names, and commercial names), it is identified by a variety of synonyms. The Chemical Abstracts Service (CAS) number remains the most consistent identifier.

Below is a summary of its alternative names and key properties compiled from various chemical suppliers and databases.

| Identifier Type | Value | Citation |

| Systematic & IUPAC Names | 4-Bromo-3-(trifluoromethyl)aniline | [1][2][3][4][5] |

| 4-Bromo-3-(trifluoromethyl)benzenamine | [1][2][] | |

| Benzenamine, 4-bromo-3-(trifluoromethyl)- | [2][][7][8] | |

| Common Synonyms | 4-Amino-1-bromo-2-(trifluoromethyl)benzene | [8] |

| 3-Trifluoromethyl-4-bromoaniline | [1][2][7] | |

| 4-Bromo-α,α,α-trifluoro-m-toluidine | [1][2][][7][8] | |

| m-Toluidine, 4-bromo-α,α,α-trifluoro- | [1][2][] | |

| 3-Amino-6-bromobenzotrifluoride | [2] | |

| 4-Bromo-3-(trifluoromethyl)phenylamine | [2] | |

| 2-Bromo-5-aminobenzotrifluoride | [8] | |

| 4-Bromo-3-trifluoromethyl-phenylamine | [8] | |

| CAS Number | 393-36-2 | [2][3][7][9] |

| Molecular Formula | C7H5BrF3N | [1][3] |

| Molecular Weight | 240.02 g/mol | [1][3] |

| InChI Key | YGNISOAUPSJDJE-UHFFFAOYSA-N | [3][7] |

| MDL Number | MFCD00007827 | [3] |

Logical Relationship of Nomenclature

The following diagram illustrates the relationship between the primary name and its various synonyms, categorized by nomenclature type.

Experimental Protocols and Applications

A general synthetic route to produce 5-Amino-2-bromobenzotrifluoride involves the hydrogenation of 2-bromo-5-nitrobenzotrifluoride.[4] This reaction is typically carried out in a high-pressure reactor using a catalyst such as Raney Nickel in a solvent like methanol.[4]

Workflow for Synthesis of 5-Amino-2-bromobenzotrifluoride

The following diagram outlines a generalized workflow for the synthesis of 5-Amino-2-bromobenzotrifluoride from 2-bromo-5-nitrobenzotrifluoride.

Signaling Pathways

Currently, there is no specific information available in the reviewed literature that directly implicates 5-Amino-2-bromobenzotrifluoride in any particular biological signaling pathways. Its primary role appears to be that of a chemical intermediate in the synthesis of more complex, potentially biologically active molecules. Further research would be required to determine if this compound has any direct biological activity.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 5-Amino-2-bromobenzotrifluoride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound | 393-36-2 [chemicalbook.com]

- 5. 393-36-2|this compound|BLD Pharm [bldpharm.com]

- 7. 5-Amino-2-bromobenzotrifluoride [webbook.nist.gov]

- 8. 393-36-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 5-Amino-2-Bromobenzotrifluoride CAS No. 393-36-2 [tslpharm.com]

- 10. 2-Amino-5-bromobenzotrifluoride | 445-02-3 [chemicalbook.com]

In-Depth Technical Guide to 4-Bromo-3-(trifluoromethyl)aniline: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data sheet (SDS) information, detailed experimental protocols, and in-depth analysis for 4-Bromo-3-(trifluoromethyl)aniline (CAS No: 393-36-2). The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This guide emphasizes safe handling practices, emergency procedures, and proper disposal methods to ensure a secure laboratory environment.

Chemical and Physical Properties

This compound is a solid, crystalline substance that may appear in shades from white to slightly yellow or brown, depending on impurities.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrF₃N | [1][2] |

| Molecular Weight | 240.02 g/mol | [2] |

| CAS Number | 393-36-2 | [2] |

| EC Number | 206-885-1 | [2] |

| Melting Point | 47-51 °C | [1] |

| Boiling Point | 81-84 °C at 0.5 Torr | [1] |

| Density | 1.697 g/cm³ at 20 °C | [1] |

| log Pow | 2.7 at 30 °C | [1] |

| Water Solubility | 0.811 - 0.923 g/L at 30 °C | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential health and environmental effects before handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these hazards.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Skin Sensitization | Sub-category 1B | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Long-term | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Signal Word: Danger[3]

Hazard Pictograms:

-

Skull and Crossbones (GHS06)

-

Health Hazard (GHS08)

-

Environment (GHS09)

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when working with this compound. The following workflow outlines the essential steps for safe handling in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE) Recommendations

The following table outlines the recommended PPE for handling this chemical.

| Body Part | Protection | Standard |

| Eyes/Face | Chemical safety goggles and/or a face shield | EN 166 (EU) or NIOSH (US) approved |

| Skin | Chemical-resistant gloves (e.g., butyl rubber, Viton®), lab coat, and closed-toe shoes. Nitrile gloves are not recommended for prolonged contact with anilines. | |

| Respiratory | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary. |

First Aid Measures

In case of exposure, immediate action is critical. The following table provides a summary of first-aid measures.

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Protocols

Protocol for a Small-Scale Spill Cleanup

This protocol is intended for trained laboratory personnel for spills that can be managed in under 10 minutes. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.

Materials:

-

Appropriate PPE (see section 3.1)

-

Inert absorbent material (e.g., vermiculite, sand, or dry earth)

-

Two sealable plastic bags for waste disposal

-

Spill cleanup pads

-

70% ethanol (B145695) or other appropriate decontaminating solution

-

Hazardous waste labels

Procedure:

-

Assess the situation: Ensure you have the correct PPE and that the spill is small and manageable.

-

Contain the spill: If it is a liquid spill, use absorbent pads to surround the spill and prevent it from spreading.

-

Absorb the material: Cover the spill with an inert absorbent material.

-

Collect the waste: Carefully scoop the absorbed material and place it into a sealable plastic bag.

-

Decontaminate the area: Wipe the spill area with a decontaminating solution. Place all used cleaning materials into a second sealable plastic bag.

-

Label and dispose: Label both bags as hazardous waste containing this compound and arrange for disposal through your institution's hazardous waste management program.

-

Wash hands: Thoroughly wash your hands with soap and water.

Protocol for the Synthesis of this compound

This protocol is adapted from a general procedure for the bromination of a substituted aniline (B41778).[4]

Materials:

-

Substituted aniline (e.g., 3-(trifluoromethyl)aniline)

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Addition funnel

Procedure:

-

Dissolve the substituted aniline in DMF in a round-bottom flask.

-

In a separate flask, dissolve an equimolar amount of NBS in DMF.

-

Slowly add the NBS solution to the aniline solution dropwise using an addition funnel while stirring at room temperature.

-

After the addition is complete, continue stirring the reaction mixture for approximately 3 hours at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with brine solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by an appropriate method, such as recrystallization or column chromatography.

Disposal and Decontamination

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Caption: A workflow for the proper disposal and decontamination of this compound waste.

Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. All waste containing this compound must be treated as hazardous waste and disposed of through a licensed chemical waste management company, which will typically use high-temperature incineration.

Toxicological Information and Potential Biological Effects

The primary health concerns associated with anilines, in general, are their effects on the blood, leading to methemoglobinemia, and their potential for carcinogenicity. The trifluoromethyl group and bromine substitution can significantly alter the toxicological profile.

Research on various trifluoro-aniline derivatives has shown a range of biological activities, including antimicrobial and antibiofilm properties.[5] For instance, some derivatives have been shown to disrupt the membrane of bacterial cells.[5] In the context of drug development, this compound has been used in the synthesis of a monoselective sphingosine-1-phosphate receptor-1 (S1P1) agonist, which has implications for immunomodulation.

Due to the lack of specific studies on the signaling pathways affected by this compound in mammalian systems, a detailed signaling pathway diagram cannot be provided at this time. Researchers should exercise caution and assume a toxicological profile similar to other hazardous anilines until more specific data becomes available. The "Specific target organ toxicity (repeated exposure)" classification suggests that chronic exposure may lead to organ damage, a critical consideration in long-term studies.

Reactivity and Stability

This compound is stable under normal laboratory conditions. However, it is incompatible with strong oxidizing agents and strong acids. Contact with these substances should be avoided to prevent vigorous or exothermic reactions. Anilines can also be sensitive to light and air, and prolonged storage may lead to discoloration and degradation. It is recommended to store this compound in a tightly sealed container in a cool, dark, and well-ventilated area.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for a thorough review of the Safety Data Sheet provided by the supplier and adherence to all institutional and regulatory safety protocols. Always prioritize safety in the laboratory.

References

- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C7H5BrF3N | CID 67852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis routes of this compound [benchchem.com]

Handling and storage precautions for 4-Bromo-3-(trifluoromethyl)aniline

An In-depth Technical Guide to the Safe Handling and Storage of 4-Bromo-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information and standardized protocols for the safe handling, storage, and emergency management of this compound (CAS No: 393-36-2). Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity. This document is intended for use by trained professionals in a laboratory or drug development setting.

Chemical Identification and Physical Properties

This compound is a substituted aniline (B41778) compound used as a reagent and intermediate in organic synthesis.[1][2] Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 393-36-2 | [2][3] |

| Molecular Formula | C₇H₅BrF₃N | [2][4] |

| Molecular Weight | 240.02 g/mol | [2][3] |

| Appearance | White to slightly yellow or brown crystalline solid. | [4][5] |

| Melting Point | 47-49 °C (lit.) | [1][3] |

| Boiling Point | 81-84 °C at 0.5 mmHg (lit.) | [1][3] |

| Density | 1.697 g/cm³ at 20 °C | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3][6] |

| Water Solubility | 0.811 - 0.923 g/L at 30 °C | [4] |

| log Pow | 2.7 at 30 °C | [4] |

Hazard Identification and Classification

This compound is classified as hazardous. The signal word is "Danger".[3][6] It is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[3][6] It also causes skin and serious eye irritation and may cause an allergic skin reaction.[3][6] Furthermore, it is toxic to aquatic life with long-lasting effects.[3][6]

| Hazard Statement Code | Description | Classification | Source(s) |

| H301 | Toxic if swallowed | Acute Toxicity 3 (Oral) | [3][6] |

| H315 | Causes skin irritation | Skin Irritation 2 | [3][6] |

| H317 | May cause an allergic skin reaction | Skin Sensitization 1B | [3][6] |

| H319 | Causes serious eye irritation | Eye Irritation 2 | [3][6] |

| H373 | May cause damage to organs through prolonged or repeated exposure | STOT RE 2 | [3][6] |

| H411 | Toxic to aquatic life with long lasting effects | Aquatic Chronic 2 | [3][6] |

Handling Procedures and Protocols

Safe handling requires a combination of engineering controls, appropriate personal protective equipment, and adherence to established protocols.

Engineering Controls

All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7][8] An eyewash station and safety shower must be readily accessible in the immediate work area.[9][10]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure.

| PPE Category | Specification | Rationale | Source(s) |

| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield may be required for splash hazards. | Protects eyes from dust, particles, and splashes. | [3][11][12] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A flame-resistant lab coat must be worn over personal clothing that covers the legs. | Prevents skin contact and absorption. Anilines and halogenated compounds can be absorbed through the skin. | [3][11][12] |

| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator should be used when handling the solid, especially if dust can be generated. | Prevents inhalation of airborne dust or aerosols, a primary route of exposure for aromatic amines. | [3][11][13] |

Experimental Protocol: Standard Handling

This protocol outlines the mandatory steps for safely handling the compound during routine laboratory procedures.

-

Preparation :

-

Conduct a thorough risk assessment for the planned experiment.

-

Ensure all necessary PPE is available, inspected, and in good condition.

-

Verify that the chemical fume hood has a current certification and is operational.

-

Ensure a spill kit appropriate for halogenated organic compounds is readily accessible.[12]

-

-

Execution :

-

Post-Handling :

-

Decontaminate all surfaces and equipment after use.

-

Dispose of contaminated disposable items (e.g., gloves, weighing paper) in a sealed, labeled hazardous waste container.[12]

-

Wash hands and any exposed skin thoroughly with soap and water after handling the compound and before leaving the work area.[11]

-

References

- 1. This compound | 393-36-2 [chemicalbook.com]

- 2. This compound CAS#: 393-36-2 [m.chemicalbook.com]

- 3. 4-溴-3-(三氟甲基)苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. biomall.in [biomall.in]

- 6. 4-溴-3-(三氟甲基)苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. ipo.rutgers.edu [ipo.rutgers.edu]

- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 9. fishersci.com [fishersci.com]

- 10. aarti-industries.com [aarti-industries.com]

- 11. technopharmchem.com [technopharmchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. chemicalbook.com [chemicalbook.com]

Spectroscopic Profile of 4-Bromo-3-(trifluoromethyl)aniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromo-3-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Executive Summary

This compound is a substituted aniline (B41778) with the molecular formula C₇H₅BrF₃N. Accurate and detailed spectroscopic data are crucial for its identification, purity assessment, and quality control in synthetic applications. This guide presents a summary of its ¹H NMR, ¹³C NMR, IR, and MS data in clearly structured tables, accompanied by detailed experimental protocols for data acquisition. A logical workflow for the spectroscopic analysis of such compounds is also provided in a visual format.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in the searched literature |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in the searched literature |

Note: Despite extensive searches, specific experimental ¹H and ¹³C NMR data for this compound were not found in the available literature. The tables are provided as a template for expected data.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3485-3362 | N-H stretch |

| 1627 | N-H bend |

| 1615, 1566, 1509, 1467 | C=C aromatic stretch |

| 1361, 1185, 1121, 1044 | C-H bend |

| 1276, 550 | C-F stretch (from CF₃) |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and isotopic distribution characteristic of a bromine-containing compound.

| m/z | Ion |

| 237.94478 | [M-H]⁻ (with ⁷⁹Br) |

| 239.94250 | [M-H]⁻ (with ⁸¹Br) |

| 239, 241 | Molecular Ion [M]⁺ |

| 160 | Fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Employ proton decoupling to simplify the spectrum.

-

Use a wider spectral width (typically 0-200 ppm).

-

A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and peak integration.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of this compound with dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum shows the relative abundance of different ions, allowing for the determination of the molecular weight and fragmentation pattern. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion and any bromine-containing fragments.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

The Solubility Profile of 4-Bromo-3-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the solubility of 4-bromo-3-(trifluoromethyl)aniline, a crucial intermediate in the synthesis of various pharmaceutical compounds. While comprehensive quantitative solubility data in a wide array of organic solvents is not extensively documented in publicly available literature, this document consolidates the existing information and provides robust experimental protocols for its determination.

Physicochemical Properties and Known Solubility

This compound is a solid at room temperature with a melting point between 47-49 °C[1][2]. Its chemical structure, featuring both a polar amine group and a nonpolar brominated and trifluoromethylated aromatic ring, suggests a varied solubility profile.

Summary of Available Solubility Data

The following table summarizes the currently available quantitative and qualitative solubility data for this compound. It is important to note the scarcity of data in common organic solvents, highlighting the need for experimental determination for specific applications.

| Solvent | Type | Solubility | Temperature (°C) | Notes |

| Water | Polar Protic | 0.823 g/L[3] | 30 | - |

| Water | Polar Protic | 0.0671 mg/mL[4] | Not Specified | - |

| Methanol | Polar Protic | Soluble[1][5] | Not Specified | Qualitative observation. |

| Diethyl Ether | Polar Aprotic | Predicted to be Soluble[6][7] | Not Specified | Based on general amine solubility. |

| Dichloromethane | Polar Aprotic | Predicted to be Soluble[6] | Not Specified | Based on general amine solubility. |

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, this section provides a detailed methodology for determining the solubility of this compound in various organic solvents using the reliable gravimetric method. This method is straightforward and relies on the direct measurement of solute mass within a saturated solution.

Gravimetric Method for Solubility Determination

This protocol is adapted from standard laboratory procedures for solubility assessment of small molecules.

Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or incubator

-

Centrifuge

-

Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The shaking ensures continuous mixing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. For solvents where sedimentation is slow, centrifugation at the same temperature can be used to separate the solid and liquid phases.

-

Aliquot Withdrawal: Carefully withdraw a precise volume (e.g., 5.0 mL) of the clear supernatant (the saturated solution) using a calibrated pipette. Avoid disturbing the undissolved solid.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry evaporating dish. Evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a temperature below the solute's melting point may be necessary.

-

Mass Determination: Once the solvent is completely removed, place the evaporating dish in a drying oven (e.g., at 50 °C) until a constant weight is achieved.

-

Calculation: The solubility (S) is calculated in g/L using the following formula:

S (g/L) = (Mass of residue (g) / Volume of aliquot (L))

Experimental Workflow Diagram

The following diagram illustrates the logical steps for determining solubility using the gravimetric method described above.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. This compound CAS#: 393-36-2 [m.chemicalbook.com]

- 2. 4-溴-3-(三氟甲基)苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. 5-Amino-2-bromobenzotrifluoride | Trifluoromethyls | Ambeed.com [ambeed.com]

- 5. 393-36-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. moorparkcollege.edu [moorparkcollege.edu]

- 7. Reddit - The heart of the internet [reddit.com]

The Synthetic Landscape of Enzalutamide: A Technical Guide to Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

Enzalutamide, a potent second-generation androgen receptor (AR) inhibitor, stands as a cornerstone in the treatment of metastatic castration-resistant prostate cancer. Its complex molecular architecture necessitates a multi-step synthesis, the efficiency of which hinges on the strategic preparation of key intermediates. This technical guide provides an in-depth analysis of the core intermediates, their synthesis, and their convergence to form the final active pharmaceutical ingredient.

Core Intermediates: The Building Blocks of Enzalutamide

The synthesis of Enzalutamide typically revolves around three central intermediates, each requiring a distinct synthetic sequence. The strategic assembly of these molecules is critical for the overall yield and purity of the final product.

-

4-Amino-2-(trifluoromethyl)benzonitrile (B20432): This substituted benzonitrile (B105546) serves as a foundational aromatic component, providing the trifluoromethyl and cyano moieties essential for Enzalutamide's biological activity.

-

2-Amino-2-methylpropanoic Acid: This non-proteinogenic amino acid forms the core of the hydantoin (B18101) ring structure within Enzalutamide.

-

4-Isothiocyanato-2-(trifluoromethyl)benzonitrile (B193372): A highly reactive intermediate derived from 4-amino-2-(trifluoromethyl)benzonitrile, it is a key electrophile in the crucial cyclization step.

Synthetic Strategies and Logical Flow

Multiple synthetic routes to Enzalutamide have been developed, primarily differing in the order of bond formation and the nature of the penultimate intermediates. The following diagram illustrates the logical relationship between the key starting materials and intermediates in a common synthetic approach.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps, providing a comparative overview of reaction conditions and yields.

Table 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1. Bromination | m-Trifluoromethylfluorobenzene | Dibromohydantoin, H₂SO₄ | Glacial Acetic Acid | Reflux | 6.5 | - | - |

| 2. Cyanation | 4-Fluoro-2-trifluoromethyl bromobenzene (B47551) | CuCN | Quinoline | Reflux | 22 | - | - |

| 3. Amination | 4-Fluoro-2-trifluoromethylbenzonitrile | Liquid NH₃ | Ethanol (B145695) | 122 | 10 | 73-75 (overall) | >99 |

Table 2: Synthesis of Key Intermediates for Cyclization

| Intermediate | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | 4-Amino-2-(trifluoromethyl)benzonitrile | Thiophosgene (B130339), NaHCO₃ | Dichloromethane/Water | 0 to RT | 12 | ~70 |

| Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate | 4-Bromo-2-fluoro-N-methylbenzamide, 2-Amino-2-methylpropanoic acid | CuCl, K₂CO₃, Proline | DMF | 100 | 24 | ~87 |

Table 3: Final Cyclization to Enzalutamide

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate | Triethylamine (B128534) | Toluene (B28343)/Dichloromethane | 60 | 4 | 88.5 | 99.6 |

| 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid | Triethylamine | Dichloromethane | 25-30 | 20 | - | >99.5 |

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates are provided below. These protocols are based on published literature and patents and may require optimization for specific laboratory conditions.

Protocol 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile[1][2]

This three-step synthesis starts from m-trifluoromethylfluorobenzene.

-

Step 1: Positional Bromination. In a reaction vessel, m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid are mixed and heated to reflux. Dibromohydantoin is added portion-wise, and the reaction is maintained for 5-7 hours. The mixture is then cooled and washed with ice water to yield 4-fluoro-2-trifluoromethyl bromobenzene.

-

Step 2: Cyanation. The 4-fluoro-2-trifluoromethyl bromobenzene is added dropwise to a refluxing solution of cuprous cyanide in quinoline. The reaction is refluxed for approximately 22 hours. The product, 4-fluoro-2-trifluoromethylbenzonitrile, is isolated by steam distillation.

-

Step 3: Amination. The 4-fluoro-2-trifluoromethylbenzonitrile is dissolved in ethanol in a pressure vessel. Liquid ammonia (B1221849) is introduced, and the mixture is heated to around 120°C for 8-10 hours. After cooling, the crude 4-amino-2-trifluoromethylbenzonitrile is obtained, which is then purified by recrystallization from toluene to yield a high-purity product.[1][2]

Protocol 2: Synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile[3][4]

This procedure involves the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with thiophosgene.

-

Reaction Setup. 4-Amino-2-(trifluoromethyl)benzonitrile is dissolved in dichloromethane. An aqueous solution of sodium bicarbonate is added.

-

Thiophosgene Addition. The mixture is cooled to 0°C, and thiophosgene is added dropwise over 30 minutes, maintaining the temperature at 0°C.

-

Reaction and Work-up. The ice bath is removed, and the reaction is stirred at room temperature for 12 hours. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from n-heptane to give 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.

Protocol 3: Ullmann Coupling for the Synthesis of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid[5][6]

This protocol describes the copper-catalyzed coupling of 4-bromo-2-fluoro-N-methylbenzamide and 2-aminoisobutyric acid.

-

Reaction Mixture Preparation. To a flask are added 4-bromo-2-fluoro-N-methylbenzamide, 2-aminoisobutyric acid, potassium carbonate, and proline. A solution of water in DMF is then added.

-

Copper-Catalyzed Coupling. The reaction mixture is placed under a nitrogen atmosphere, and CuCl is added. The system is heated to 100°C and stirred for 24 hours.

-

Isolation and Purification. After the reaction is complete, the mixture is diluted with water and extracted with dichloromethane. The aqueous phase is acidified to a pH of 4 with a 1 mol/L citric acid solution, causing the product to precipitate. The solid is collected by filtration and washed with a water/ethanol mixture to yield the pure product.[3]

Protocol 4: Final Cyclization to Enzalutamide[7][8]

This step involves the formation of the thiohydantoin ring.

-

Reactant Preparation. In a reaction flask, 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid methyl ester and triethylamine are dissolved in a mixture of toluene and dichloromethane.

-

Isothiocyanate Addition. The solution is heated to 50°C. A solution of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile in toluene is added dropwise.

-

Cyclization and Purification. The reaction temperature is raised to 60°C and maintained for 4 hours. After completion, methanol (B129727) is added, and the solution is decolorized with activated carbon. The solvent is removed, and the residue is dissolved in dichloromethane, cooled, and stirred to induce crystallization. The resulting solid is filtered, washed with saturated brine and hydrochloric acid, and the organic layer is dried and concentrated. The final product is purified by recrystallization from methanol to yield Enzalutamide as white crystals.[4]

Enzalutamide's Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway

Enzalutamide exerts its therapeutic effect by potently and comprehensively inhibiting the androgen receptor (AR) signaling pathway, which is a critical driver of prostate cancer cell growth and survival. Its multi-targeted mechanism provides a more complete blockade of AR signaling compared to first-generation antiandrogens.

References

- 1. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 2. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 3. N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine | 1289942-66-0 [chemicalbook.com]

- 4. Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile - Eureka | Patsnap [eureka.patsnap.com]

Starting Materials for the Synthesis of Siponimod: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siponimod (brand name Mayzent®), a selective sphingosine-1-phosphate (S1P) receptor modulator, is a significant therapeutic agent for the treatment of secondary progressive multiple sclerosis (SPMS).[1][2] Its targeted action on S1P1 and S1P5 receptors modulates lymphocyte trafficking and may promote neuroprotective effects within the central nervous system.[1][2] The chemical synthesis of this complex molecule, (E)-1-(4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)azetidine-3-carboxylic acid, involves a multi-step process starting from readily available chemical precursors. This technical guide provides an in-depth overview of the key starting materials and synthetic routes for Siponimod, presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways and its mechanism of action.

Core Synthetic Strategy

The synthesis of Siponimod can be conceptually divided into the preparation of three key fragments, followed by their convergent assembly. The primary disconnection points in the Siponimod molecule are the oxime ether bond and the bond formed by reductive amination. This leads to three main starting materials or key intermediates:

-

A substituted benzyl (B1604629) alcohol: 4-cyclohexyl-3-(trifluoromethyl)benzyl alcohol.

-

A substituted acetophenone (B1666503): 1-(3-ethyl-4-(formyl)phenyl)ethanone.

-

An amino acid derivative: Azetidine-3-carboxylic acid.

The following sections detail the synthesis of these key intermediates from their respective starting materials.

Synthesis of Key Intermediates

Synthesis of 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene

A crucial precursor for the benzyl alcohol fragment is 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene. Scalable and efficient synthetic routes for this intermediate have been developed, moving from initial discovery routes to more optimized, industrial-scale processes.

Route 1: First Generation Synthesis

The first-generation synthesis focused on improving safety and yield over earlier methods. A key step involved a palladium-catalyzed cyanation followed by hydrolysis to introduce the carboxylic acid group, avoiding the use of hazardous n-BuLi.

Route 2: Second Generation Synthesis

A more recent, second-generation synthesis provides a more efficient two-step process starting from the readily available 1-halo-2-(trifluoromethyl)benzene. This route involves a nickel-catalyzed Kumada–Corriu coupling followed by a Blanc chloromethylation.[3][4]

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) |

| Route 2, Step 1 | 1-bromo-2-(trifluoromethyl)benzene | Cyclohexyl magnesium bromide, Ni(acac)₂, EDPP, THF, NMP, 0 °C | 1-cyclohexyl-2-(trifluoromethyl)benzene | 63.4 | Not Reported |

| Route 2, Step 2 | 1-cyclohexyl-2-(trifluoromethyl)benzene | 1,3,5-trioxane, H₂SO₄, SOCl₂ | 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene | 87.2 | Not Reported |

Synthesis of 1-(3-ethyl-4-(hydroxymethyl)phenyl)ethanone (B568652)

This intermediate serves as the core scaffold to which the other fragments are attached. A multi-step synthesis starting from 2-ethylaniline (B167055) has been reported.[5]

| Total Steps | Initial Starting Material | Key Transformations | Overall Yield (%) | Product Purity (%) |

| 9 | 2-ethylaniline | Amino protection, bromination, deprotection, iodination, Grignard exchange, reduction, hydroxyl protection, Grignard reaction, acetylation, deprotection | 50.9 | 98.3 (GC) |

Synthesis of (E)-4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde

This advanced intermediate is formed by the coupling of the two previously described fragments, followed by oxidation.

Step 3a: Oximation

The synthesis of the oxime ether is a critical step, connecting the benzyl and acetophenone moieties.

Experimental Protocol:

To a solution of 1-(3-ethyl-4-(hydroxymethyl)phenyl)ethanone and O-(4-cyclohexyl-3-(trifluoromethyl)benzyl)hydroxylamine in a suitable solvent such as ethanol (B145695), a mild acid catalyst (e.g., acetic acid) is added. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by TLC or LC-MS. The product, (E)-1-(3-ethyl-4-(hydroxymethyl)phenyl)ethan-1-one O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) oxime, is then isolated by extraction and purified by chromatography.

Step 3b: Oxidation to Aldehyde

The hydroxymethyl group is then oxidized to the corresponding aldehyde.

Experimental Protocol:

To a solution of (E)-1-(3-ethyl-4-(hydroxymethyl)phenyl)ethan-1-one O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) oxime in a suitable solvent like dichloromethane, an oxidizing agent such as manganese dioxide (MnO₂) is added. The reaction mixture is stirred at room temperature until the starting material is consumed. The solid oxidant is removed by filtration, and the filtrate is concentrated to yield (E)-4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde.

Final Assembly of Siponimod

The final step in the synthesis of Siponimod is a reductive amination reaction.

Experimental Protocol:

A suspension of 26 g of (E)-4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde and 8.53 g of azetidine-3-carboxylic acid in 400 ml of methanol (B129727) is stirred at 20-25°C for 30 minutes.[6][7] Sodium triacetoxyborohydride (B8407120) (24.3 g) is then added in portions.[6][7] After the reaction is complete, the solvent is evaporated. The residue is worked up with ethyl acetate (B1210297) and water, and the pH is adjusted to approximately 6 with 2M aqueous NaOH.[6][7] The organic phase is separated, washed, dried, and concentrated. The crude product is purified by treatment with activated charcoal in ethanol and subsequent precipitation to yield Siponimod as a white solid.[6][7]

| Reactant 1 | Reactant 2 | Reagent | Solvent | Yield (%) | Purity (%) |

| (E)-4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde | Azetidine-3-carboxylic acid | Sodium triacetoxyborohydride | Methanol | 89 | 98.5 (HPLC) |

Synthetic Pathway Visualization

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Siponimod - Wikipedia [en.wikipedia.org]

- 3. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BAF-312(SiponiMod) synthesis - chemicalbook [chemicalbook.com]

Reactivity of the Bromine Atom in 4-Bromo-3-(trifluoromethyl)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-(trifluoromethyl)aniline is a key building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The strategic placement of the bromine atom, activated by the electron-withdrawing trifluoromethyl group and influenced by the amino group, makes it a versatile substrate for a variety of cross-coupling reactions. This guide provides a comprehensive overview of the reactivity of the bromine atom in this molecule, focusing on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as its potential in nucleophilic aromatic substitution. This document is intended to serve as a technical resource, offering detailed experimental protocols and quantitative data to aid in the design and execution of synthetic strategies.

Electronic Effects on Reactivity

The reactivity of the bromine atom in this compound is significantly influenced by the electronic properties of the substituents on the aromatic ring. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This effect decreases the electron density at the carbon atom bonded to the bromine, making the C-Br bond more susceptible to oxidative addition by a low-valent palladium catalyst, a crucial step in many cross-coupling reactions.

Conversely, the amino (-NH2) group is an electron-donating group through resonance (+M effect), which increases the electron density of the aromatic ring, particularly at the ortho and para positions. In this compound, the amino group is para to the bromine atom. While this electron-donating effect can, in principle, counteract the activating effect of the trifluoromethyl group, the strong electron-withdrawing nature of the -CF3 group generally dominates, leading to an overall activated system for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as an excellent handle for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile toolkit for the synthesis of complex molecules from this readily available starting material.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. While specific quantitative data for the Suzuki coupling of this compound is not abundantly available in the public domain, general protocols for similar electron-deficient bromoanilines can be adapted with high success rates. The electron-withdrawing trifluoromethyl group is expected to facilitate the oxidative addition step, a key part of the catalytic cycle.

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 (estimated) |

| Heteroarylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 80-90 (estimated) |

| Alkylboronic Ester | CataCXium® A Pd G3 | Cs₂CO₃ | 2-MeTHF | 70-80 | 12-24 | >90 (expected for similar substrates)[1] |

Yields are estimated based on reactions with analogous substrates and may require optimization for this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and water).

-

Reaction Execution: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Simplified Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This reaction is particularly useful for the synthesis of substituted anilines and other N-aryl compounds. The reactivity of this compound in this transformation is expected to be high due to the electron-deficient nature of the aromatic ring.

Table 2: Representative Reaction Conditions for Buchwald-Hartwig Amination

| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8-12 | 60-88 (for similar substrates)[2] |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | High (general protocol) |

| Primary Alkylamine | [Pd(IPr)(allyl)Cl] | LiHMDS | 1,4-Dioxane | 80-100 | 1-4 | High (general protocol) |

Yields are based on reactions with analogous substrates and may require optimization.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, stir the palladium precatalyst and the phosphine ligand in the reaction solvent for 10-15 minutes.

-

Reaction Setup: To the catalyst mixture, add the base (e.g., NaOtBu, 1.2-1.5 eq.), this compound (1.0 eq.), and the amine (1.1-1.2 eq.).

-

Reaction Execution: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

References

The Trifluoromethyl Group's Electronic Influence on the Aniline Ring: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the electronic effects imparted by the trifluoromethyl (CF₃) group on the aniline (B41778) ring. Tailored for researchers, scientists, and professionals in drug development, this document delves into the profound alterations in physicochemical properties, reactivity, and spectroscopic signatures that arise from the introduction of this potent electron-withdrawing moiety. The strategic incorporation of the CF₃ group is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's bioactivity, metabolic stability, and pharmacokinetic profile.[1][2][3][4][5]

Core Concepts: Inductive and Resonance Effects

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[6] Its influence on the aniline ring is a combination of two primary electronic effects: the inductive effect (-I) and the resonance effect (-R).[7]

-

Inductive Effect (-I): Due to the high electronegativity of the fluorine atoms, the CF₃ group exerts a strong electron-withdrawing pull through the sigma (σ) bonds.[8][9] This effect decreases the electron density across the entire aromatic ring and, notably, on the nitrogen atom of the amino group.[6][10]

-

Resonance Effect (-R): While less intuitive, the CF₃ group also exhibits a deactivating resonance effect. This is attributed to hyperconjugation between the C-F bonds and the aromatic π-system, which withdraws electron density, particularly from the ortho and para positions.

The net result is a significant reduction in the electron density of the aniline ring, which profoundly impacts its chemical properties.[10]

Quantitative Analysis of Electronic Effects

The electronic influence of the trifluoromethyl group can be quantified using several key parameters, including Hammett constants and pKa values. These metrics are crucial for predicting the reactivity and behavior of trifluoromethyl-substituted anilines in various chemical and biological contexts.

Hammett Substituent Constants

The Hammett constants (σ) provide a quantitative measure of the electron-donating or electron-withdrawing nature of a substituent. The CF₃ group is characterized by positive σ values, indicating its strong electron-withdrawing character.[11]

| Hammett Constant | meta-Position (σm) | para-Position (σp) | σ+ (para) |

| Value | 0.520[12] | 0.612[12] | 0.612[11] |

Table 1: Hammett Constants for the Trifluoromethyl Group.

Impact on Basicity: pKa Values

The electron-withdrawing nature of the CF₃ group significantly reduces the basicity of the aniline nitrogen atom.[10][13] This is because the decreased electron density on the nitrogen makes its lone pair less available for protonation. A lower pKa value for the corresponding anilinium ion indicates a weaker base.[10] The effect is most pronounced when the CF₃ group is in the ortho and para positions due to the combined influence of inductive and resonance effects.[10] In the meta position, the influence is primarily inductive.[10]

| Compound | pKa of Conjugate Acid |

| Aniline | ~4.6 |

| 2-(Trifluoromethyl)aniline | 1.10 (Predicted)[14] |

| 3-(Trifluoromethyl)aniline | < 2.45 (Estimated)[10] |

| 4-(Trifluoromethyl)aniline | 2.75[15] |

Table 2: pKa Values of Trifluoromethyl-Substituted Anilines.

Spectroscopic Signatures

The positional isomerism of the trifluoromethyl group on the aniline ring leads to distinct spectroscopic signatures, which are invaluable for characterization.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the ortho, meta, and para isomers of trifluoromethylaniline.[16]

¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the position of the CF₃ group.[16]

| Isomer | Aromatic Proton Chemical Shifts (δ, ppm) |

| 2-(Trifluoromethyl)aniline | H-3: 7.4-7.5 (d), H-4: 7.2-7.3 (t), H-5: 6.8-6.9 (t), H-6: 6.7-6.8 (d)[16] |

| 3-(Trifluoromethyl)aniline | H-2: 6.9-7.0 (s), H-4: 6.8-6.9 (d), H-5: 7.2-7.3 (t), H-6: 6.9-7.0 (d)[16] |

| 4-(Trifluoromethyl)aniline | H-2, H-6: 7.4-7.5 (d), H-3, H-5: 6.6-6.7 (d)[16] |

Table 3: ¹H NMR Chemical Shifts for Trifluoromethylaniline Isomers.

¹³C NMR: The electron-withdrawing CF₃ group influences the chemical shifts of the aromatic carbons.

| Isomer | Representative ¹³C NMR Chemical Shifts (δ, ppm) |

| 2-(Trifluoromethyl)aniline | C-1: ~145, C-2: ~122 (q), CF₃: ~125 (q) |

| 3-(Trifluoromethyl)aniline | C-1: ~148, C-3: ~131 (q), CF₃: ~124 (q) |

| 4-(Trifluoromethyl)aniline | C-1: ~150, C-4: ~122 (q), CF₃: ~125 (q) |

Table 4: Representative ¹³C NMR Chemical Shifts for Trifluoromethylaniline Isomers (Data synthesized from multiple sources). The signals for carbons attached to or near the CF₃ group appear as quartets due to coupling with the fluorine atoms.

¹⁹F NMR: ¹⁹F NMR is particularly useful for confirming the presence and electronic environment of the trifluoromethyl group. The chemical shift of the CF₃ group is sensitive to its position on the aromatic ring.[16]

| Isomer | ¹⁹F NMR Chemical Shift (δ, ppm, referenced to CFCl₃) |

| 2-(Trifluoromethyl)aniline | ~ -62 |

| 3-(Trifluoromethyl)aniline | ~ -63 |

| 4-(Trifluoromethyl)aniline | ~ -61 |

Table 5: Typical ¹⁹F NMR Chemical Shifts for Trifluoromethylaniline Isomers (Values can vary with solvent and conditions).

Reactivity and Applications in Drug Development

The reduced electron density on the aniline ring and the nitrogen atom deactivates the ring towards electrophilic aromatic substitution and decreases the nucleophilicity of the amino group.[10] This altered reactivity is a key consideration in the synthesis of more complex molecules.[17][18]

In drug design, the introduction of a trifluoromethyl group is a widely used strategy to enhance the efficacy and pharmacokinetic properties of a drug candidate.[1][2][3][4] The CF₃ group can:

-

Increase Lipophilicity: This can improve membrane permeability and bioavailability.[2]

-